(3-hydroxynaphthalen-2-yl) acetate
Overview
Description
(3-hydroxynaphthalen-2-yl) acetate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the third position and an acetate group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxynaphthalen-2-yl) acetate can be achieved through a one-pot multi-component reaction. One common method involves the condensation of 2-naphthol with an aldehyde and an amide in the presence of a catalyst such as triethanolammonium acetate. This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may involve continuous flow reactors to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-hydroxynaphthalen-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalen-2-yl alcohol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
(3-hydroxynaphthalen-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (3-hydroxynaphthalen-2-yl) acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyl and acetate groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxynaphthalen-2-yl acetate
- 2-hydroxynaphthalen-1-yl acetate
- 3-hydroxynaphthalen-1-yl acetate
Uniqueness
(3-hydroxynaphthalen-2-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in various applications .
Properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-7-10-5-3-2-4-9(10)6-11(12)14/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQMZFAVMKPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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